7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with chlorine atoms at positions 7 and 9, and phenyl groups at positions 2 and 5. Its tricyclic architecture, combining a benzoxazine ring fused with a pyrazole moiety, confers unique electronic and steric properties critical for biological interactions .
Properties
Molecular Formula |
C22H16Cl2N2O |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
7,9-dichloro-2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16Cl2N2O/c23-16-11-17-20-13-19(14-7-3-1-4-8-14)25-26(20)22(15-9-5-2-6-10-15)27-21(17)18(24)12-16/h1-12,20,22H,13H2 |
InChI Key |
SHPRLFUDWZRGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with 2-aminophenol to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s closest analogs differ primarily in substituents at positions 2, 5, 7, and 8. Key examples include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl substituent (electron-withdrawing) in may enhance target affinity compared to methoxyphenyl groups (electron-donating), as seen in cholinesterase inhibition studies .
- Steric Effects: Bulkier substituents (e.g., 2-naphthyl in ) reduce solubility but may improve lipophilicity, impacting membrane permeability.
- Ring Conformation: X-ray crystallography of a related compound (4-[(5R,10bR)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid) reveals a planar tricyclic core with slight puckering, stabilizing interactions with hydrophobic protein pockets .
Physicochemical Properties
- Molecular Weight and Solubility: Compounds with methoxy groups (e.g., ) have higher molecular weights (>425 g/mol) and improved aqueous solubility compared to halogenated analogs.
- Thermal Stability: The tricyclic core confers stability, with melting points exceeding 200°C in crystallized derivatives (e.g., 477 K in ).
Biological Activity
7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound has been explored for its roles in anti-inflammatory and anticancer therapies, primarily through its interactions with specific enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.3 g/mol. Its structure includes dichloro and diphenyl groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20Cl2N2O2 |
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | 7,9-dichloro-2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| CAS Number | 303061-45-2 |
Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting cyclooxygenase-2 (COX-2), which is implicated in various inflammatory processes and cancer development. The compound's unique structure allows it to bind effectively to COX-2 and potentially other molecular targets involved in inflammation and tumor progression.
Anti-inflammatory Effects
In vitro studies have demonstrated the compound's ability to inhibit COX-2 activity. For instance:
- Study Findings : The compound showed significant inhibition of COX-2 with an IC50 value in the low micromolar range.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Inhibition of cell proliferation |
| A549 (Lung) | 18 | Cell cycle arrest |
These findings suggest that the compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Case Study 1: Enzyme Inhibition
In a controlled study assessing enzyme inhibition properties:
- Objective : To evaluate the inhibitory effect on COX enzymes.
- Methodology : Enzymatic assays were performed using purified COX enzymes.
- Results : The compound exhibited selective inhibition for COX-2 over COX-1.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using various cancer cell lines:
- Objective : To determine the cytotoxic effects on human cancer cells.
- Methodology : MTT assay was employed to measure cell viability.
- Results : Significant cytotoxicity was observed at concentrations above 10 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
